molecular formula C8H10BrNO2S B13548567 Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Cat. No.: B13548567
M. Wt: 264.14 g/mol
InChI Key: NAVLCHCTGNRQJX-LURJTMIESA-N
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Description

Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives. It features a thiophene ring substituted with a bromine atom and an amino group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dehalogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (s)-3-amino-3-(4-bromothiophen-2-yl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m0/s1

InChI Key

NAVLCHCTGNRQJX-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CS1)Br)N

Canonical SMILES

COC(=O)CC(C1=CC(=CS1)Br)N

Origin of Product

United States

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